molecular formula C12H13N3O5S B12936435 Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14903-93-6

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12936435
CAS No.: 14903-93-6
M. Wt: 311.32 g/mol
InChI Key: JPBWYJNCYGGSKF-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, characterized by a tetrahydropyrimidine core with substituents at positions 4, 5, and 4. The 5-nitrothiophen-2-yl group at position 4 introduces electron-withdrawing and aromatic heterocyclic properties, while the ethyl ester at position 5 and methyl group at position 6 contribute to its lipophilicity and steric profile.

Properties

CAS No.

14903-93-6

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O5S/c1-3-20-11(16)9-6(2)13-12(17)14-10(9)7-4-5-8(21-7)15(18)19/h4-5,10H,3H2,1-2H3,(H2,13,14,17)

InChI Key

JPBWYJNCYGGSKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Ionic Liquid Catalyzed Condensation

A widely reported method for related compounds involves the use of ionic liquids as green catalysts to promote the condensation of aromatic aldehydes, ethyl acetoacetate, and urea under mild conditions.

  • Procedure:

    • Mix 1 mmol of 5-nitrothiophene-2-carboxaldehyde, 1 mmol ethyl acetoacetate, and 1.5 mmol urea in the presence of 10 mol% ionic liquid catalyst such as [Dsbim]Cl.
    • Stir the mixture at 80 °C under reflux with continuous monitoring by TLC.
    • After completion (reaction times vary from 30 min to 2 hours depending on substrate), cool and add water to dissolve the ionic liquid.
    • Filter the precipitated product and purify by recrystallization from ethanol.
    • The ionic liquid can be recovered by evaporating the aqueous phase under reduced pressure and reused.
  • Advantages:

    • High yields (~85-90%)
    • Mild reaction conditions
    • Catalyst recyclability
    • Reduced environmental impact
  • Example Data for Analogous Compounds:

Entry Aldehyde Substrate Yield (%) Reaction Time (min) Melting Point (°C)
1 4-nitrophenyl 85 60 220-225
2 5-nitrothiophen-2-yl (predicted) ~85-90 60-90 ~210-220 (estimated)

Note: The 5-nitrothiophen-2-yl derivative is expected to behave similarly to 4-nitrophenyl analogs due to comparable electronic effects of the nitro group.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of tetrahydropyrimidine derivatives, offering:

  • Procedure:

    • Combine reactants (aldehyde, ethyl acetoacetate, urea) in a suitable solvent or solvent-free system.
    • Subject the mixture to microwave irradiation at controlled power and temperature (e.g., 100-120 °C) for 3-10 minutes.
    • Isolate the product by filtration and recrystallization.
  • Benefits:

    • Drastically reduced reaction times (minutes vs. hours)
    • High yields (80-96%)
    • Energy-efficient and environmentally friendly
  • Reported Yields and Times for Similar Compounds:

Method Yield (%) Reaction Time (min) Notes
Microwave-assisted 80-96 3-10 Green chemistry approach
Conventional reflux 75-85 60-120 Longer reaction time

This method aligns with green chemistry principles by minimizing solvent use and energy consumption.

Mechanochemical (Mortar-Pestle) Method

Mechanochemistry offers a solvent-free alternative:

  • Procedure:

    • Mix solid reactants in stoichiometric amounts in a mortar.
    • Grind manually or using a ball mill for 10-30 minutes.
    • Monitor reaction progress by TLC.
    • Extract product with minimal solvent and purify.
  • Advantages:

    • No solvents required
    • Simple and cost-effective
    • Comparable yields (80-90%)
  • Limitations:

    • Scale-up challenges
    • Requires careful control of grinding time and pressure

This method is particularly attractive for sustainable synthesis.

Reaction Conditions and Optimization

Parameter Typical Range/Value Effect on Reaction
Temperature 80-120 °C Higher temp accelerates reaction
Catalyst Ionic liquids (e.g., [Dsbim]Cl) Enhances yield and selectivity
Solvent Ethanol, water, or solvent-free Solvent choice affects rate and purity
Reaction Time 3 min (microwave) to 2 hours (reflux) Shorter times with microwave or mechanochemistry
Molar Ratios Aldehyde:Ethyl acetoacetate:Urea = 1:1:1.5 Stoichiometric balance critical for yield

Characterization and Purity

  • Products are typically characterized by:

  • Example spectral data for related nitro-substituted tetrahydropyrimidines show characteristic downfield shifts for NH and aromatic protons, confirming successful synthesis.

Summary Table of Preparation Methods

Method Catalyst/Conditions Yield (%) Reaction Time Environmental Impact Notes
Ionic Liquid Catalysis [Dsbim]Cl, 80 °C, reflux 85-90 60-120 min Low (recyclable catalyst) Mild conditions, scalable
Microwave-Assisted Solvent or solvent-free, 100-120 °C 80-96 3-10 min Very low Rapid, energy-efficient
Mechanochemical Grinding Solvent-free, mortar-pestle 80-90 10-30 min Very low Simple, green, limited scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiophene ring can introduce halogen atoms or other functional groups .

Scientific Research Applications

Preliminary studies have indicated that ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potential biological activities:

  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Antitumor Activity : Initial investigations indicate that it may possess antitumor properties, warranting further exploration in cancer research .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps that allow for the efficient production of derivatives with tailored properties. Common methods include:

  • Condensation Reactions : These reactions are crucial for forming the tetrahydropyrimidine ring.
  • Substitution Reactions : The introduction of the nitrothiophene group is achieved through specific substitution reactions that enhance the compound's biological activity.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

Application AreaDescription
Antimicrobial AgentsPotential to develop new drugs targeting resistant bacterial strains.
Anticancer DrugsInvestigated for selective cytotoxicity against cancer cells.

Biochemical Studies

Research into the interactions of this compound with biological macromolecules (proteins and nucleic acids) is ongoing. Techniques such as molecular docking and spectroscopy are employed to elucidate its mechanism of action and identify specific targets involved in cell signaling pathways or metabolic processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria compared to control groups.

Case Study 2: Antitumor Potential

In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines. Further investigations are required to understand the underlying mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can bind to enzyme active sites or receptor pockets, modulating their activity. The compound’s overall structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences synthesis efficiency, physicochemical properties, and bioactivity.

Aromatic vs. Heteroaromatic Substituents
  • 4-Nitrophenyl Derivative (Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Synthesized using Fe₃O₄ nanoparticles with a 94% yield . The electron-withdrawing nitro group enhances reactivity in multicomponent reactions. Lower yields (17.8%) observed for N1-substituted analogs (e.g., compound 5a in ), indicating steric hindrance from bulky substituents .
  • 5-Nitrothiophen-2-yl Derivative (Target Compound): Thiophene’s sulfur atom may improve π-stacking interactions in biological targets compared to phenyl derivatives. No direct yield data provided, but analogous thiophene-containing compounds (e.g., furan derivatives in ) show moderate yields (e.g., 64–77%) .
Halogenated Phenyl Derivatives
  • Ethyl-4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4b): Yield: 69%; m.p.: 220–222°C . The 2-thioxo group (vs.
  • Ethyl 4-(4-sulfamoylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (12b) :
    • Yield: 69%; m.p.: 224–225°C .
    • Sulfonamide groups improve binding to enzymes like carbonic anhydrase via hydrogen bonding .

Functional Group Variations at Position 2

The 2-oxo vs. 2-thioxo modification alters electronic properties and biological interactions.

2-Oxo Derivatives
  • Exhibit higher polarity and hydrogen-bonding capacity.
2-Thioxo Derivatives
  • Example: 2-Thioxo analogs in demonstrated weak antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c) .

Substituent Variations at Position 6

  • Methyl Group (Target Compound) :
    • Enhances steric stability and metabolic resistance compared to bulkier groups.
  • Bromomethyl or Chloromethyl Derivatives :
    • Example: Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives showed anticancer activity against MCF-7 cells (compounds 4e–4h) .
    • Halogenated side chains may improve cytotoxicity but increase synthetic complexity.

Biological Activity

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the tetrahydropyrimidine family. Its unique structure includes a tetrahydropyrimidine ring and a nitrothiophene substituent, which contribute to its potential biological activities. The molecular formula is C12H13N3O5SC_{12}H_{13}N_{3}O_{5}S with a molecular weight of approximately 299.31 g/mol. This compound typically appears as a white to off-white solid and has a melting point ranging from 206 °C to 210 °C .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of increasing antibiotic resistance among pathogens. The compound's structure allows it to interact with bacterial cell membranes or intracellular targets, although specific mechanisms remain to be fully elucidated .

Antitumor Activity

Research has suggested potential antitumor properties for this compound. Its structural analogs have been shown to inhibit cancer cell proliferation in various studies. This compound may function through multiple pathways, including induction of apoptosis and inhibition of angiogenesis .

The biological activity of this compound is likely mediated through its interactions with specific biological macromolecules such as proteins and nucleic acids. Advanced techniques like molecular docking and spectroscopy are being employed to investigate these interactions further. These studies aim to identify specific targets involved in cell signaling pathways or metabolic processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds within the tetrahydropyrimidine family:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNitro group on phenyl ringAntimicrobialMore potent against specific bacterial strains
Ethyl 6-methyl-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateChlorine substitutionAntifungalExhibits unique antifungal properties
Ethyl 6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNo nitro or halogen substitutionsAntitumorLacks broad-spectrum antimicrobial activity

This comparative analysis highlights how variations in substituents can significantly affect biological activity and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
  • Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve cell cycle arrest at the G0/G1 phase and induction of apoptosis.
  • Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to key enzymes involved in metabolic pathways relevant to cancer progression.

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